molecular formula C9H13N5O B1440607 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine CAS No. 1325306-68-0

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine

Cat. No.: B1440607
CAS No.: 1325306-68-0
M. Wt: 207.23 g/mol
InChI Key: RQSFMLGZZFHGCL-UHFFFAOYSA-N
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Description

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by its unique structure, which includes a hydrazino group and a pyrrolidin-1-ylcarbonyl moiety attached to a pyrimidine ring.

Preparation Methods

The synthesis of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of a pyrimidine derivative with hydrazine hydrate under controlled conditions. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various substituted pyrimidine derivatives .

Scientific Research Applications

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidin-1-ylcarbonyl moiety may enhance the compound’s binding affinity to its targets, thereby modulating various biological pathways .

Comparison with Similar Compounds

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine can be compared with other pyrimidine derivatives such as:

  • 2-Amino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
  • 2-Hydrazino-4,6-dimethylpyrimidine
  • 2-Hydrazino-5-(methylthio)pyrimidine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

(2-hydrazinylpyrimidin-5-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c10-13-9-11-5-7(6-12-9)8(15)14-3-1-2-4-14/h5-6H,1-4,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSFMLGZZFHGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(N=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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